Cas no 953993-33-4 (N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide)

N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide is a synthetic organic compound featuring a cyclopentylpiperidine core linked to a trimethylbenzamide moiety. Its structural design offers potential advantages in medicinal chemistry, particularly as a selective ligand or intermediate for targeting specific receptors. The cyclopentyl and piperidine groups contribute to conformational rigidity, enhancing binding affinity, while the trimethylbenzamide fragment may improve metabolic stability and lipophilicity. This compound is of interest in pharmaceutical research for its potential applications in central nervous system (CNS) drug development or as a scaffold for further derivatization. Its well-defined synthetic route allows for consistent purity and scalability.
N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide structure
953993-33-4 structure
商品名:N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide
CAS番号:953993-33-4
MF:C21H32N2O
メガワット:328.491585731506
CID:6436060
PubChem ID:16895655

N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide
    • N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
    • SR-01000920183
    • VU0630852-1
    • AKOS024491534
    • SR-01000920183-1
    • N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,6-trimethylbenzamide
    • F5033-0346
    • 953993-33-4
    • インチ: 1S/C21H32N2O/c1-15-12-16(2)20(17(3)13-15)21(24)22-14-18-8-10-23(11-9-18)19-6-4-5-7-19/h12-13,18-19H,4-11,14H2,1-3H3,(H,22,24)
    • InChIKey: KHYBRPKJAPHWGA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(C)=CC(C)=CC=1C)NCC1CCN(CC1)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 328.251463648g/mol
  • どういたいしつりょう: 328.251463648g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 32.3Ų

N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5033-0346-20μmol
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
20μmol
$118.5 2023-09-10
Life Chemicals
F5033-0346-1mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
1mg
$81.0 2023-09-10
Life Chemicals
F5033-0346-75mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
75mg
$312.0 2023-09-10
Life Chemicals
F5033-0346-4mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
4mg
$99.0 2023-09-10
Life Chemicals
F5033-0346-2mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
2mg
$88.5 2023-09-10
Life Chemicals
F5033-0346-30mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
30mg
$178.5 2023-09-10
Life Chemicals
F5033-0346-5μmol
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
5μmol
$94.5 2023-09-10
Life Chemicals
F5033-0346-5mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
5mg
$103.5 2023-09-10
Life Chemicals
F5033-0346-50mg
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
50mg
$240.0 2023-09-10
Life Chemicals
F5033-0346-2μmol
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide
953993-33-4
2μmol
$85.5 2023-09-10

N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide 関連文献

N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamideに関する追加情報

Comprehensive Overview of N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide (CAS 953993-33-4): Properties, Applications, and Research Insights

In the realm of specialized organic compounds, N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide (CAS 953993-33-4) has garnered significant attention from researchers and pharmaceutical developers due to its unique structural features and potential applications. This compound, characterized by its cyclopentylpiperidine core and trimethylbenzamide moiety, exemplifies the intersection of synthetic chemistry and bioactive molecule design. Its molecular architecture, combining lipophilic and hydrogen-bonding elements, makes it a candidate for probing receptor-ligand interactions in neurological and metabolic studies.

The synthesis of CAS 953993-33-4 typically involves multi-step organic reactions, including amide coupling and N-alkylation, with yields optimized through modern catalytic methods. Researchers emphasize the importance of its stereochemical purity, as the spatial arrangement of the cyclopentyl and piperidinyl groups critically influences its binding affinity. Analytical techniques like HPLC and NMR are employed to verify its identity, with a reported molecular weight of 314.47 g/mol and a logP value suggesting moderate lipophilicity—a trait relevant for blood-brain barrier permeability in drug discovery.

Current trends in neuroscience research highlight this compound’s relevance in studying G-protein-coupled receptors (GPCRs), particularly those modulating dopamine and serotonin pathways. A 2023 study noted its structural resemblance to known allosteric modulators, sparking interest in its potential to fine-tune receptor activity without inducing overstimulation. Such properties align with the growing demand for precision therapeutics in mental health, where targeted molecular interventions are preferred over broad-acting agents.

Beyond pharmacology, CAS 953993-33-4 serves as a scaffold in medicinal chemistry optimization. Its 2,4,6-trimethylbenzoyl group enhances metabolic stability, addressing a common challenge in prodrug development. Industry forums frequently discuss its utility in fragment-based drug design (FBDD), where its rigid piperidine core aids in constructing three-dimensional pharmacophores. These applications resonate with the broader shift toward AI-driven molecular modeling, where compounds like this are virtual screening candidates for orphan targets.

Environmental and green chemistry considerations also apply. Recent publications evaluate its biodegradability using OECD 301 standards, with data suggesting moderate persistence. This aligns with the pharmaceutical industry’s push for sustainable synthesis—a topic dominating ESG (Environmental, Social, and Governance) discussions. Notably, solvent-free or microwave-assisted synthesis protocols for this compound are under exploration to reduce waste.

From a commercial perspective, suppliers list N-(1-cyclopentylpiperidin-4-yl)methyl-2,4,6-trimethylbenzamide as a high-purity reference standard, with pricing reflecting its niche status. Its inclusion in compound libraries for high-throughput screening (HTS) underscores its value in early-stage R&D. FAQs from academic users often focus on its storage conditions (recommended at −20°C under inert gas) and solubility profiles (DMSO or ethanol as preferred solvents).

In conclusion, CAS 953993-33-4 represents a versatile tool for interdisciplinary research. Its dual role as a mechanistic probe and a structural template exemplifies modern chemistry’s convergence with biology and computational science. As the field advances toward personalized medicine and green methodologies, this compound’s utility is likely to expand, making it a subject of enduring interest in peer-reviewed literature and patent filings alike.

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